This compound is derived from imidazole, a five-membered aromatic ring containing two nitrogen atoms. The presence of the chloroethyl group enhances its reactivity, making it a valuable building block in the synthesis of more complex organic molecules. It falls under the category of alkylating agents, which are compounds that can add alkyl groups to DNA, potentially leading to therapeutic effects in cancer treatments.
1-(2-Chloroethyl)-1H-imidazole hydrochloride can be synthesized through various methods, primarily involving nucleophilic substitution reactions. One common synthetic route involves the reaction of imidazole with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions to facilitate the complete conversion of reactants into products.
In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability. This method allows for consistent quality and higher yields while minimizing waste.
The molecular structure of 1-(2-chloroethyl)-1H-imidazole hydrochloride features:
1-(2-Chloroethyl)-1H-imidazole hydrochloride can participate in several types of chemical reactions:
As an alkylating agent, 1-(2-chloroethyl)-1H-imidazole hydrochloride primarily targets DNA within cells. The mechanism involves:
Similar compounds are typically rapidly absorbed and distributed throughout the body. They undergo metabolic transformation primarily in the liver and are excreted via urine.
This compound has diverse applications across various fields:
1-(2-Chloroethyl)-1H-imidazole hydrochloride is a synthetic heterocyclic organic compound with the molecular formula C₅H₈Cl₂N₂ and a molecular weight of 167.04 g/mol [1] [4] [5]. This crystalline solid features an imidazole ring—a five-membered aromatic system containing two nitrogen atoms—substituted at the 1-position with a 2-chloroethyl group and stabilized as a hydrochloride salt [4] . The compound serves as a versatile alkylating agent and synthetic intermediate in pharmaceutical chemistry, leveraging the reactivity of its chloroethyl moiety for nucleophilic substitution reactions [6]. Its structural characteristics bridge classical heterocyclic chemistry and modern drug design paradigms.
The development of 1-(2-chloroethyl)-1H-imidazole hydrochloride emerged alongside broader advancements in imidazole chemistry during the mid-20th century. Initial synthetic routes adapted traditional alkylation methods, where imidazole was reacted with 1,2-dichloroethane under basic conditions to form the 1-(2-chloroethyl) intermediate, followed by hydrochloric acid salt formation [6]. Early optimization focused on controlling regioselectivity, as the unsymmetrical imidazole ring could theoretically yield isomeric byproducts during N-alkylation. By the 1980s, standardized protocols achieved reproducible yields exceeding 70% using polar aprotic solvents like acetonitrile with potassium carbonate as base [6].
Mechanochemical approaches gained prominence in the 2020s as sustainable alternatives. Ball milling techniques enabled solvent-free synthesis through solid-state reactions between imidazole and 1,2-dichloroethane, catalyzed by inorganic bases like potassium hydroxide. These methods achieved comparable yields (64–76%) while eliminating solvent waste [6]. Commercial availability of the compound (CAS 18994-78-0) expanded significantly post-2000, with suppliers like ChemScene LLC and BLD Pharm offering high-purity (>97%) material for research applications [5] .
Table 1: Evolution of Synthetic Methods for 1-(2-Chloroethyl)-1H-Imidazole Hydrochloride
Decade | Primary Method | Reaction Conditions | Typical Yield | Catalyst/Base |
---|---|---|---|---|
1960–1990 | Solution-phase alkylation | Acetonitrile reflux, 24–48 hours | 70–75% | Potassium carbonate |
2000–2020 | Optimized solution synthesis | Acetonitrile, 60°C, 12 hours | 78–85% | Sodium hydroxide |
2020–Present | Mechanochemical ball milling | Solvent-free, 800 rpm, 45-minute cycles | 64–76% | Potassium hydroxide |
Structurally, 1-(2-chloroethyl)-1H-imidazole hydrochloride belongs to the N-alkylimidazole subclass of azoles—five-membered heterocycles containing at least one nitrogen atom. The imidazole core exhibits aromatic character due to a 6π-electron system delocalized across positions 2, 4, and 5, with sp² hybridization enabling planarity [8]. The hydrochloride salt forms via protonation at N-3, enhancing crystallinity and stability [4] .
Key structural features include:
Table 2: Molecular Characteristics of 1-(2-Chloroethyl)-1H-Imidazole Hydrochloride
Property | Value/Description | Experimental Confirmation |
---|---|---|
Molecular formula | C₅H₈Cl₂N₂ | Elemental analysis [1] |
SMILES notation | Cl.ClCCN1C=CN=C1 | PubChem CID 2757503 [1] |
Melting point | 108°C | Sigma-Aldrich COA [5] |
Crystal structure | Monoclinic system | X-ray diffraction (unpublished) |
Spectroscopic profiles | IR: 2900 cm⁻¹ (C-H), 760 cm⁻¹ (C-Cl); ¹H NMR: δ 3.8 (t, CH₂Cl), 4.5 (t, N-CH₂), 7.4 (s, H-2), 7.7 (s, H-4, H-5) | Analogous imidazolium data |
This compound’s significance stems from three interconnected roles: synthetic versatility, bioactivity potential, and hybrid-drug development.
Synthetic Versatility
The electrophilic chloroethyl group enables diverse derivatization, positioning the molecule as a precursor for complex pharmacophores. Key reactions include:
Bioactivity and Hybrid-Drug Development
1-(2-Chloroethyl)-1H-imidazole hydrochloride serves as a building block for antibacterial hybrids—a strategy to combat multidrug-resistant pathogens. Its imidazole moiety disrupts microbial cell membranes and inhibits ergosterol synthesis, while the alkylating group induces DNA cross-linking [3]. For example:
Table 3: Therapeutic Research Areas Leveraging 1-(2-Chloroethyl)-1H-Imidazole Hydrochloride
Research Area | Derivative Class | Biological Target | Key Advance |
---|---|---|---|
Antibacterial hybrids | Imidazole-coumarin conjugates | DNA gyrase, membrane integrity | Broad-spectrum activity against ESKAPE pathogens [3] |
Antifungal agents | Biphenyl-imidazole derivatives | Lanosterol demethylase (CYP51) | MIC 0.03125 μg/mL vs. Cryptococcus neoformans [8] |
Anticancer metallodrugs | N-Heterocyclic carbene gold complexes | Thioredoxin reductase, DNA | IC₅₀ 1.2 μM in MCF-7 breast cancer cells [6] |
Antituberculars | Imidazo[1,2-a]pyridine analogs | Mycobacterium tuberculosis enoyl reductase | 92% growth inhibition at 10 μg/mL [8] |
The compound’s physicochemical profile—moderate water solubility, stability at room temperature, and balanced lipophilicity (LogP ≈ 1.12)—further supports drug delivery [4] [10]. Current research explores its integration into multifunctional hybrids targeting antimicrobial resistance and oncology, highlighting enduring relevance in evidence-based drug design [3] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1